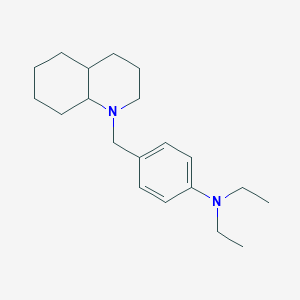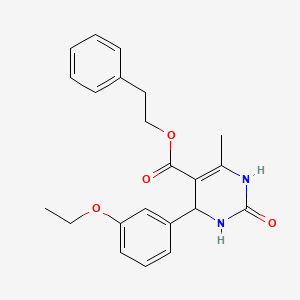
N,N-diethyl-4-(octahydro-1(2H)-quinolinylmethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-4-(octahydro-1(2H)-quinolinylmethyl)aniline is a chemical compound that has been studied extensively in scientific research due to its potential therapeutic applications. Commonly referred to as "DEOA," this compound has been found to have a variety of biochemical and physiological effects that make it a promising candidate for further study.
Mecanismo De Acción
The mechanism of action of DEOA involves its binding to the dopamine D2 receptor in the brain. This binding blocks the action of dopamine, which is a neurotransmitter that plays a key role in the regulation of mood, motivation, and reward. By blocking the action of dopamine, DEOA can help to alleviate symptoms of neurological and psychiatric disorders.
Biochemical and Physiological Effects:
DEOA has been found to have a variety of biochemical and physiological effects in laboratory experiments. These effects include changes in dopamine receptor density, alterations in dopamine release, and changes in levels of other neurotransmitters such as serotonin and glutamate. These effects suggest that DEOA has the potential to be a powerful tool in the study of neuropsychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DEOA has several advantages as a tool for laboratory experiments. It is relatively easy to synthesize and has a high degree of purity, which makes it ideal for use in biochemical assays. However, DEOA also has some limitations, including its relatively short half-life and its potential for toxicity at high doses.
Direcciones Futuras
There are many potential future directions for research on DEOA. One area of interest is the development of more selective dopamine receptor antagonists that can target specific subtypes of dopamine receptors. Another area of interest is the exploration of the potential therapeutic applications of DEOA in the treatment of addiction and other neuropsychiatric disorders. Additionally, further research is needed to better understand the biochemical and physiological effects of DEOA and its potential mechanisms of action.
Métodos De Síntesis
The synthesis of DEOA is a complex process that involves several steps. The first step is the synthesis of octahydro-1(2H)-quinoline, which is then reacted with N,N-diethyl-4-chloroaniline to produce DEOA. This synthesis method has been refined over the years to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
DEOA has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research involves the compound's ability to act as a selective dopamine D2 receptor antagonist. This makes it a potential candidate for the treatment of a variety of neurological and psychiatric disorders, including schizophrenia, Parkinson's disease, and addiction.
Propiedades
IUPAC Name |
4-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-ylmethyl)-N,N-diethylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2/c1-3-21(4-2)19-13-11-17(12-14-19)16-22-15-7-9-18-8-5-6-10-20(18)22/h11-14,18,20H,3-10,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCWRNKOMMYFCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CN2CCCC3C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-ylmethyl)-N,N-diethylaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-nitrophenyl)-4-[(2,4,5-trichlorophenoxy)acetyl]piperazine](/img/structure/B5155909.png)

![4-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B5155920.png)


![2-{[4,6-bis(diethylamino)-1,3,5-triazin-2-yl]thio}ethyl phenylcarbamate](/img/structure/B5155932.png)

![4,5,11,12-tetraazatetracyclo[6.6.1.0~2,6~.0~9,13~]pentadeca-5,12-diene-3,10-dione](/img/structure/B5155965.png)
![3-chloro-5-(4-chlorophenyl)-2-[(2,6-dimethyl-1-piperidinyl)carbonyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5155968.png)
![1-methyl-5-(4-nitrophenyl)-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B5155984.png)
![N-(4-bromophenyl)-N-[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B5156008.png)
![2-{[4-(4-fluorobenzyl)-1-piperidinyl]methyl}pyridine trifluoroacetate](/img/structure/B5156014.png)
![2,4-dichloro-N-{2-methyl-5-[(trifluoroacetyl)amino]phenyl}benzamide](/img/structure/B5156020.png)
![3-[5-bromo-2-(2-propyn-1-yloxy)phenyl]-2-cyano-N-(4-fluorophenyl)acrylamide](/img/structure/B5156028.png)